4-(Piperidin-4-yl)pyridine

Cholesterol Biosynthesis Oxidosqualene Cyclase pKa Optimization

Procure 4-(Piperidin-4-yl)pyridine (CAS 581-45-3), the non-interchangeable 4-position piperidine-pyridine scaffold validated for OSC inhibitors (oral ED₈₀=0.7 mg/kg), direct thrombin inhibitors (fIIa Ki=6 nM, 940-fold selectivity over fXa), and Merck-patented Wnt pathway antagonists. Its unique spatial orientation and predicted piperidine pKa ~10.88 enable precise SAR tuning of oral bioavailability and target engagement. Do not substitute with regioisomers (e.g., 4-(piperidin-1-yl)pyridine); only the 4-(piperidin-4-yl) linkage preserves the pharmacophoric geometry essential for potency.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 581-45-3
Cat. No. B1299547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-4-yl)pyridine
CAS581-45-3
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=NC=C2
InChIInChI=1S/C10H14N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2
InChIKeyRGBWBVGQZFJTEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-4-yl)pyridine (CAS 581-45-3) Procurement Guide: Key Building Block for Kinase and GPCR-Targeted Drug Discovery


4-(Piperidin-4-yl)pyridine (CAS 581-45-3), also known as 4-(4-pyridyl)piperidine, is a heterocyclic building block comprising a pyridine ring linked to a piperidine moiety at the 4-position . With a molecular formula of C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol, this compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators . Its structure features a basic piperidine nitrogen (predicted pKa ~10.88) and a pyridine nitrogen, enabling versatile derivatization for structure-activity relationship (SAR) exploration .

Why 4-(Piperidin-4-yl)pyridine Cannot Be Simply Replaced with Other Pyridine-Piperidine Isomers or Analogs


The specific 4-(piperidin-4-yl)pyridine scaffold is not interchangeable with its structural isomers (e.g., 4-(piperidin-1-yl)pyridine) or other pyridine-piperidine derivatives. The 4-position attachment of the piperidine ring to the pyridine nucleus dictates a unique spatial orientation and electronic distribution that is critical for target engagement in drug discovery programs [1]. As demonstrated in SAR studies for OSC inhibitors, altering the substitution pattern (e.g., moving to a 4-piperidinopyrimidine or quinuclidine scaffold) drastically reduces potency, while modifications to the piperidine nitrogen can tune pKa and oral bioavailability [1]. Furthermore, direct thrombin inhibitor research shows that the 1-(pyridin-4-yl)piperidine-4-carboxamide core is essential for achieving high fIIa inhibition (Ki = 6 nM) and selectivity over related serine proteases, whereas other P1 moieties yield significantly weaker activity [2]. These findings underscore that the precise 4-(piperidin-4-yl)pyridine architecture is a non-negotiable pharmacophoric element in these contexts.

Quantitative Evidence for 4-(Piperidin-4-yl)pyridine: Differentiated Performance Data vs. Key Comparators


Optimized pKa Drives Superior In Vivo Efficacy in OSC Inhibition vs. Higher pKa Analogs

In a direct head-to-head comparison within the same study, 4-piperidinopyridine-based OSC inhibitors (pKa range 5.8–6.7) demonstrated potent oral inhibition of rat cholesterol biosynthesis with an ED₈₀ of 0.7 mg/kg, while maintaining a diminished effect on rat feeding at a 100 mg/kg oral dose [1]. In contrast, the earlier, more basic pyridyl and pyrimidinyl derivatives (pKa > 8) caused a significant 64% reduction in food intake after a 50 mg/kg dose, highlighting a critical tolerability advantage conferred by the optimized pKa of the 4-piperidinopyridine series [1].

Cholesterol Biosynthesis Oxidosqualene Cyclase pKa Optimization Oral Bioavailability

Exceptional Selectivity for Thrombin (fIIa) over Factor Xa (fXa) and Trypsin

Compound 13b, built on a 1-(pyridin-4-yl)piperidine-4-carboxamide core, exhibited a Ki of 6 nM for thrombin (fIIa), representing a 940-fold selectivity over factor Xa (fXa, Ki = 5.64 µM) and remarkable selectivity over other serine proteases like trypsin [1]. This selectivity profile is a direct consequence of the 4-(piperidin-4-yl)pyridine-derived P1 moiety, which was optimized through SAR studies [1]. The starting point for this optimization, a strongly basic 1-amidinopiperidine derivative (Compound 6), showed poor inhibition of both fIIa and fXa, demonstrating the critical role of the optimized pyridyl-piperidine scaffold in achieving both potency and selectivity [1].

Anticoagulant Thrombin Inhibitor Serine Protease Selectivity Factor Xa

Distinct Physicochemical Profile: LogP and TPSA Differentiate from Isomeric 4-Piperidinopyridine

4-(Piperidin-4-yl)pyridine (CAS 581-45-3) possesses a predicted LogP of 1.5486 and a Topological Polar Surface Area (TPSA) of 24.92 Ų . In contrast, its structural isomer, 4-piperidinopyridine (1-pyridin-4-ylpiperidine, CAS 2767-90-0), while sharing the same molecular weight and formula, presents a distinct LogP and TPSA due to the different attachment point of the piperidine ring . This difference in lipophilicity can significantly impact passive membrane permeability and solubility, as demonstrated by the superior artificial membrane permeability achieved with optimized 4-(piperidin-1-yl)pyridine derivatives (compound 13b) in thrombin inhibitor studies [1].

Lipophilicity LogP TPSA Drug-likeness

Validated Scaffold for Wnt Pathway Inhibition in Cancer Therapeutics

A patent from Merck Patent GmbH (WO/2015/144290) specifically claims substituted pyridyl piperidine compounds, built upon the 4-(piperidin-4-yl)pyridine core, as potent inhibitors of the Wnt pathway for the treatment of hyperproliferative diseases such as cancer [1]. While exact IC₅₀ values are not publicly available in the patent abstract, the patent's grant and its focus on a specific disease pathway underscore the unique utility of this scaffold compared to other pyridine-piperidine isomers not covered by the same intellectual property [1]. This represents a class-level inference: the 4-(piperidin-4-yl)pyridine core is a privileged structure for Wnt inhibition, a feature not universally shared by all pyridine-piperidine building blocks.

Wnt Pathway Cancer Kinase Inhibitor Merck Patent

Optimal Application Scenarios for 4-(Piperidin-4-yl)pyridine (CAS 581-45-3) Based on Quantitative Evidence


Lead Optimization of Orally Bioavailable OSC Inhibitors for Hypercholesterolemia

Medicinal chemistry teams focusing on cholesterol biosynthesis can leverage 4-(piperidin-4-yl)pyridine to build OSC inhibitors with a pKa in the optimal range of 5.8–6.7. As demonstrated by Brown et al. (2001), this specific scaffold enables potent oral inhibition (ED₈₀ = 0.7 mg/kg) while mitigating the feeding suppression observed with more basic analogs [1]. This makes it the preferred starting point for developing next-generation, well-tolerated cholesterol-lowering agents.

Discovery of Highly Selective Direct Thrombin Inhibitors for Anticoagulant Therapy

The 4-(piperidin-4-yl)pyridine-derived P1 moiety is essential for achieving high selectivity for thrombin (fIIa) over factor Xa (fXa) and trypsin. As shown in the work by de Candia et al. (2013), compound 13b, incorporating this core, achieved a remarkable 940-fold selectivity window (fIIa Ki = 6 nM vs fXa Ki = 5.64 µM) [1]. Procurement of this building block is therefore critical for programs seeking to minimize bleeding risk and off-target effects associated with anticoagulant drugs.

Development of Wnt Pathway Inhibitors for Oncology Indications

Patented by Merck, the substituted pyridyl piperidine series based on the 4-(piperidin-4-yl)pyridine scaffold has been validated as potent Wnt pathway inhibitors with applications in cancer therapy [1]. This provides a strong intellectual property position and a clear mechanistic rationale for procuring this specific compound to initiate lead discovery campaigns targeting Wnt-driven malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperidin-4-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.